(2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate (2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate Cyclic phosphatidic acids (cPAs) are naturally occurring analogs of lysophosphatidic acid (LPA) in which the sn-2 hydroxy group forms a 5-membered ring with the sn-3 phosphate. Carba-derivatives of cPA (ccPA) are modified at the sn-2 (2-ccPA) or sn-3 (3-ccPA) linkage, preventing the opening of cPA to produce lysophosphatidic acid (LPA). Oleoyl 3-Carbacyclic Phosphatidic Acid (3-ccPA 18:1) is a cyclic LPA analog that contains the 18:1 fatty acid, oleate, at the sn-1 position of the glycerol backbone. At 25 μM, it inhibits the transcellular migration of MM1 cells across mesothelial cell monolayers in response to fetal bovine serum (90.1%) or LPA (99.9%) without affecting proliferation. 3-ccPA 18:1, at 0.1-1.0 μM, significantly inhibits autotaxin, an enzyme that is important in cancer cell survival, growth, migration, invasion, and metastasis.
Brand Name: Vulcanchem
CAS No.: 779333-58-3
VCID: VC0109590
InChI: InChI=1S/C22H41O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)26-20-21-18-19-28(24,25)27-21/h9-10,21H,2-8,11-20H2,1H3,(H,24,25)/b10-9-
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O
Molecular Formula: C22H41O5P
Molecular Weight: 416.5 g/mol

(2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate

CAS No.: 779333-58-3

Reference Standards

VCID: VC0109590

Molecular Formula: C22H41O5P

Molecular Weight: 416.5 g/mol

(2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate - 779333-58-3

CAS No. 779333-58-3
Product Name (2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate
Molecular Formula C22H41O5P
Molecular Weight 416.5 g/mol
IUPAC Name (2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate
Standard InChI InChI=1S/C22H41O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)26-20-21-18-19-28(24,25)27-21/h9-10,21H,2-8,11-20H2,1H3,(H,24,25)/b10-9-
Standard InChIKey IJSTZKWSILWQEC-KTKRTIGZSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O
Description Cyclic phosphatidic acids (cPAs) are naturally occurring analogs of lysophosphatidic acid (LPA) in which the sn-2 hydroxy group forms a 5-membered ring with the sn-3 phosphate. Carba-derivatives of cPA (ccPA) are modified at the sn-2 (2-ccPA) or sn-3 (3-ccPA) linkage, preventing the opening of cPA to produce lysophosphatidic acid (LPA). Oleoyl 3-Carbacyclic Phosphatidic Acid (3-ccPA 18:1) is a cyclic LPA analog that contains the 18:1 fatty acid, oleate, at the sn-1 position of the glycerol backbone. At 25 μM, it inhibits the transcellular migration of MM1 cells across mesothelial cell monolayers in response to fetal bovine serum (90.1%) or LPA (99.9%) without affecting proliferation. 3-ccPA 18:1, at 0.1-1.0 μM, significantly inhibits autotaxin, an enzyme that is important in cancer cell survival, growth, migration, invasion, and metastasis.
Synonyms 3-ccPA 18:1
Reference 1.Kobayashi, T.,Tanaka-Ishii, R.,Taguchi, R., et al. Existence of a bioactive lipid, cyclic phosphatidic acid, bound to human serum albumin. Life Sciences 65(21), 2185-2191 (1999).
PubChem Compound 10112619
Last Modified Nov 11 2021
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